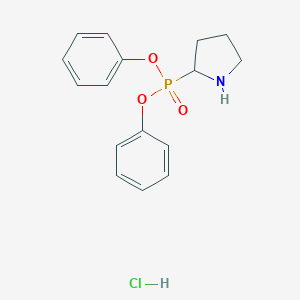

![molecular formula C20H16N4O3 B063494 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol CAS No. 177100-04-8](/img/structure/B63494.png)

3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol

Vue d'ensemble

Description

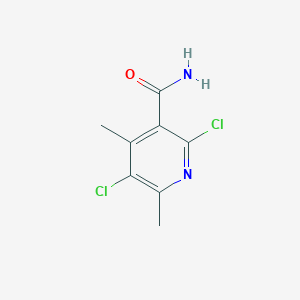

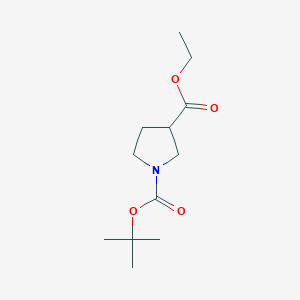

“3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol” is a chemical compound with the linear formula C20H16N4O3 . It has a molecular weight of 360.38 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecule contains a total of 46 bonds, including 30 non-H bonds, 24 multiple bonds, 5 rotatable bonds, 3 double bonds, and 21 aromatic bonds . It also includes 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 N azo-derivative, 1 nitro group (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyrrole .Physical and Chemical Properties Analysis

The compound has a dye content of 95% . It has a melting point of 207-210 °C and a maximum wavelength (λmax) of 428 nm .Applications De Recherche Scientifique

Optical Inscribed Grating Applications : This compound, along with Disperse Red, has been studied for its role in dynamic studies of four-wave mixing and two-beam coupling in a polymer matrix. The research found that the holographic response and the stable but erasable characteristics of the gratings in azo-carbazole were significantly influenced by dye concentration, indicating its potential for real-time 3D displays and other optical applications (Matsuoka, 2014).

Photorefractive Effect in Polymer Films : Investigations into azo-carbazole dye-doped polymer films have demonstrated a photorefractive effect without an external electric field. The high efficiency of diffraction in these systems shows promise for applications in real-time holography (Kawabe et al., 2012).

Nonlinear Optical (NLO) Properties : The compound has been studied for its push-pull NLO properties, which are significant for applications in fiber and satellite telecommunications, optical gyroscopes, and photonic radar detection. Quantum chemical computations suggest the molecule's efficiency is influenced by intramolecular Charge Transfer (ICT) processes (Balaji et al., 2022).

Dynamic Holography Systems : Research has been conducted on the formation mechanism of photoinduced gratings in this compound when used in dynamic holography. The existence of a long-lived cis state in the molecule was observed, which plays a crucial role in dynamic holography systems based on azocarbazoles (Yoshikawa et al., 2015).

Holographic Diffraction Applications : The compound has been used in photorefractive polymer composites, demonstrating updatable holographic diffraction. Its sensitivity and response to light, as well as the diffraction efficiency, are influenced by the glass transition temperature of the matrix, indicating its potential in updatable 3D displays and holographic storage (Tsutsumi et al., 2015).

Mechanochromism and Aggregation-Induced Emission : Studies on derivatives of carbazole, including those with nitrophenyl substituents, have shown properties like mechanochromism and aggregation-induced emission, which are important for applications in luminescent materials and sensors (Hu et al., 2018).

Propriétés

IUPAC Name |

2-[3-[(4-nitrophenyl)diazenyl]carbazol-9-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c25-12-11-23-19-4-2-1-3-17(19)18-13-15(7-10-20(18)23)22-21-14-5-8-16(9-6-14)24(26)27/h1-10,13,25H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWDYRPQXCAZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301040486 | |

| Record name | 9H-Carbazole-9-ethanol, 3-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301040486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177100-04-8 | |

| Record name | 9H-Carbazole-9-ethanol, 3-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301040486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((4-Nitrophenyl)azo)-9H-carbazole-9-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate](/img/structure/B63412.png)

![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)